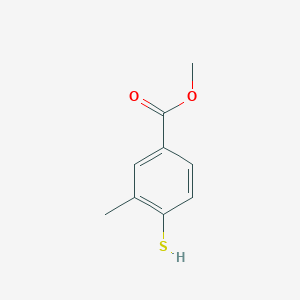
Methyl 3-methyl-4-sulfanylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-4-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .
化学反応の分析
Types of Reactions
Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.
Reduction: 3-methyl-4-sulfanylbenzyl alcohol.
Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.
科学的研究の応用
Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
Methyl 3-methyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a sulfanyl group.
Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Methyl 3-methyl-4-bromobenzoate: Contains a bromine atom instead of a sulfanyl group.
Uniqueness
Methyl 3-methyl-4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methyl benzoate derivatives that lack the sulfanyl functionality .
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
methyl 3-methyl-4-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3 |
InChIキー |
JEGUVQNHFCWHAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
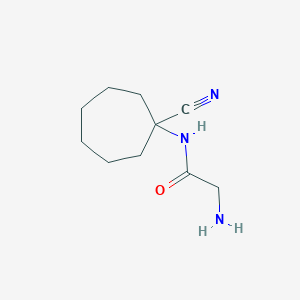
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
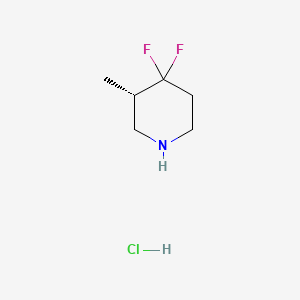
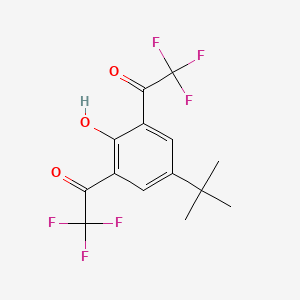
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)
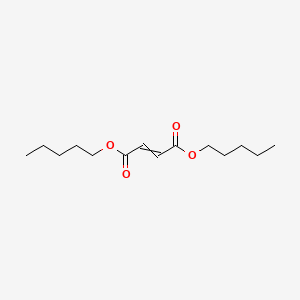
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)
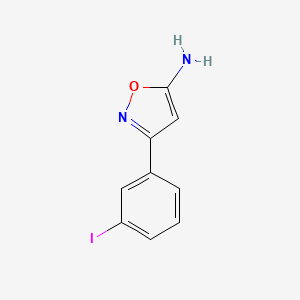
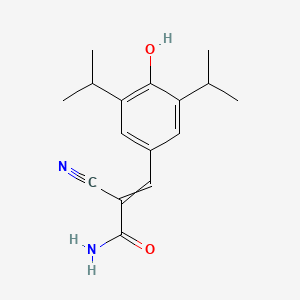
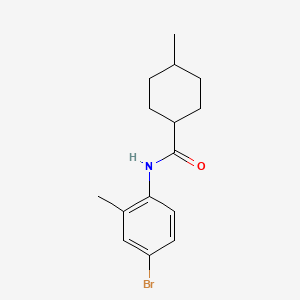
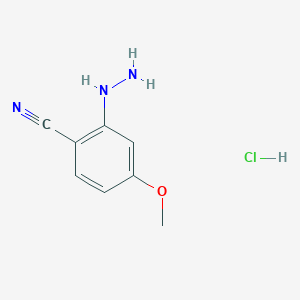
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
